molecular formula C19H15NO4 B15243478 (S)-2-((((9H-Fluoren-9-yl)oxy)carbonyl)amino)pent-4-ynoic acid

(S)-2-((((9H-Fluoren-9-yl)oxy)carbonyl)amino)pent-4-ynoic acid

Cat. No.: B15243478
M. Wt: 321.3 g/mol
InChI Key: OPGULWPUYIHQRI-INIZCTEOSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)oxy)carbonyl)amino)pent-4-ynoic acid is a synthetic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)oxy)carbonyl)amino)pent-4-ynoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Protection of the amino group: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.

    Formation of the alkyne: The alkyne group is introduced through a series of reactions, often involving the use of reagents such as propargyl bromide.

    Coupling reactions: The protected amino acid is coupled with other molecules using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated peptide synthesizers and high-throughput purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)oxy)carbonyl)amino)pent-4-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the alkyne or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or amines.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)oxy)carbonyl)amino)pent-4-ynoic acid has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)oxy)carbonyl)amino)pent-4-ynoic acid involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes, affecting various biochemical pathways. The Fmoc group plays a crucial role in protecting the amino group during reactions, allowing for selective modifications.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((((9H-Fluoren-9-yl)oxy)carbonyl)amino)hex-4-ynoic acid: Similar structure with an additional carbon in the alkyne chain.

    (S)-2-((((9H-Fluoren-9-yl)oxy)carbonyl)amino)but-4-ynoic acid: Similar structure with one less carbon in the alkyne chain.

Uniqueness

(S)-2-((((9H-Fluoren-9-yl)oxy)carbonyl)amino)pent-4-ynoic acid is unique due to its specific alkyne chain length and the presence of the Fmoc protecting group, which provides versatility in synthetic applications and research.

Properties

Molecular Formula

C19H15NO4

Molecular Weight

321.3 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-yloxycarbonylamino)pent-4-ynoic acid

InChI

InChI=1S/C19H15NO4/c1-2-7-16(18(21)22)20-19(23)24-17-14-10-5-3-8-12(14)13-9-4-6-11-15(13)17/h1,3-6,8-11,16-17H,7H2,(H,20,23)(H,21,22)/t16-/m0/s1

InChI Key

OPGULWPUYIHQRI-INIZCTEOSA-N

Isomeric SMILES

C#CC[C@@H](C(=O)O)NC(=O)OC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

C#CCC(C(=O)O)NC(=O)OC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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